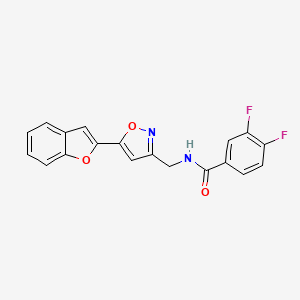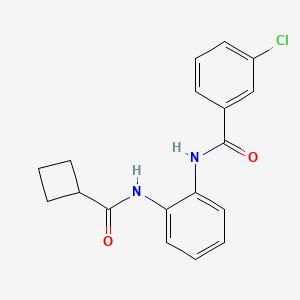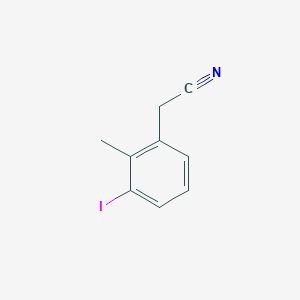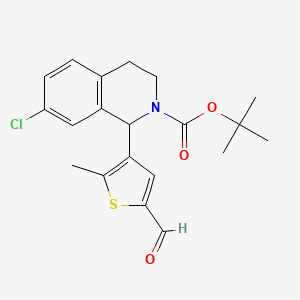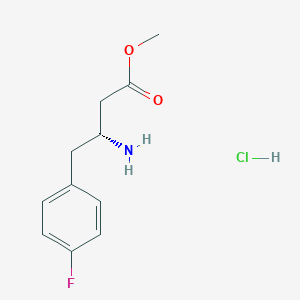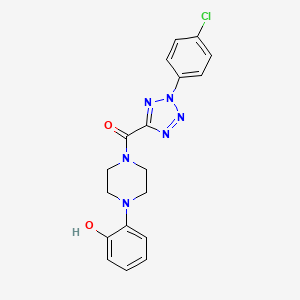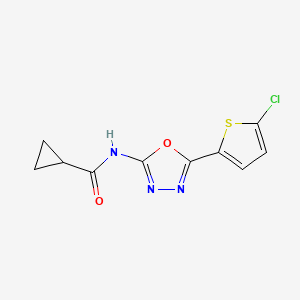![molecular formula C21H17FN6O3S B2983190 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863460-19-9](/img/structure/B2983190.png)
ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PPAR Agonist for Metabolic Disorders
The compound has been identified as a potent triple-acting PPARα, -γ, and -δ agonist . This means it can potentially be used to treat a variety of metabolic disorders, including diabetes, obesity, and dyslipidemia. By activating these peroxisome proliferator-activated receptors (PPARs), the compound could help regulate lipid metabolism and glucose homeostasis, offering a multifaceted approach to managing complex metabolic diseases.
Antioxidant and Neuroprotective Agent
Thiazole derivatives, which are structurally related to the compound , have shown significant antioxidant and neuroprotective activities . This suggests that our compound could be developed as a treatment for neurodegenerative diseases like Alzheimer’s and Parkinson’s, where oxidative stress plays a key role in disease progression.
Anticancer and Cytotoxic Agent
Research indicates that triazole derivatives, which include the core structure of our compound, exhibit effective cytotoxic activity against various cancer cell lines . This positions the compound as a potential candidate for cancer therapy, particularly in targeting specific tumors resistant to other forms of treatment.
CDK2 Inhibition in Cancer Therapy
The compound’s related scaffolds have been designed as novel CDK2 inhibitors , which are crucial in cancer treatment as they target tumor cells selectively . CDK2 is a key protein involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor growth, making this compound a valuable asset in the development of new cancer therapies.
Antimicrobial and Antifungal Applications
Thiazole derivatives are known for their antimicrobial and antifungal properties . Given the structural similarities, the compound could be utilized to develop new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance.
Anti-inflammatory and Analgesic Properties
The compound’s family has been associated with anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of chronic pain and inflammatory diseases, providing relief without the side effects associated with traditional anti-inflammatory drugs.
Antiviral and Antiretroviral Activities
Indole derivatives, which share a common motif with our compound, have demonstrated antiviral and antiretroviral activities . This opens up possibilities for the compound to be used in the treatment of viral infections, including HIV, offering a new avenue for therapeutic intervention.
Antidiabetic Potential
Due to its role as a PPAR agonist, the compound may also have applications in antidiabetic therapies . By influencing the PPAR pathways, it could contribute to better glycemic control and insulin sensitivity, providing a novel approach to managing diabetes.
作用機序
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28, a deubiquitinating enzyme .
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bonding . The terminal free amine group is particularly important for this interaction .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit good antitumor activities .
Action Environment
One study reported that a compound with a similar structure exhibited excellent insensitivity toward external stimuli .
特性
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-2-31-21(30)15-5-3-4-6-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSGUMGHGYZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

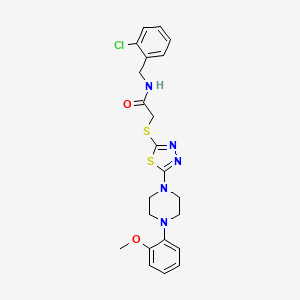
![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)
![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)
